molecular formula C10H13FO2 B14031753 (2-Fluoro-3-propoxyphenyl)methanol

(2-Fluoro-3-propoxyphenyl)methanol

Cat. No.: B14031753
M. Wt: 184.21 g/mol
InChI Key: UTWIDDBPKLCDQF-UHFFFAOYSA-N
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Description

(2-Fluoro-3-propoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2 and a molar mass of 184.21 g/mol It is a member of the benzyl alcohol family, characterized by the presence of a fluorine atom and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-propoxyphenyl)methanol typically involves the reaction of 2-fluoro-3-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 2-fluoro-3-propoxybenzaldehyde under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-propoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-Fluoro-3-propoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The propoxy group may also play a role in its binding affinity to certain proteins, influencing its biological effects .

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-3-propoxyphenyl)methanol is unique due to the specific combination of the fluorine atom and the propoxy group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

(2-fluoro-3-propoxyphenyl)methanol

InChI

InChI=1S/C10H13FO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h3-5,12H,2,6-7H2,1H3

InChI Key

UTWIDDBPKLCDQF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1F)CO

Origin of Product

United States

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